molecular formula C9H6F2N2 B2540516 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole CAS No. 2031261-02-4

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B2540516
CAS No.: 2031261-02-4
M. Wt: 180.158
InChI Key: KXXJLHCCENYUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of pyrazole-3,5-dicarboxylic acid derivatives.

    Reduction: Formation of 5-fluoro-1-(4-fluorophenyl)-1H-pyrazoline.

    Substitution: Formation of 5-methoxy-1-(4-fluorophenyl)-1H-pyrazole.

Scientific Research Applications

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-(4-chlorophenyl)-1H-pyrazole
  • 5-Fluoro-1-(4-bromophenyl)-1H-pyrazole
  • 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole

Uniqueness

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorinated compound exhibits enhanced stability, lipophilicity, and bioavailability, making it a valuable compound in various applications.

Properties

IUPAC Name

5-fluoro-1-(4-fluorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXJLHCCENYUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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